N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

GPCR drug discovery Structure-activity relationship Receptor selectivity

This N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034619-18-4) is a structurally defined research tool for drug discovery. Its critical 3-(pyridin-4-yloxy) substitution on the piperidine ring differentiates it from the 4-(pyridin-2-yloxy) isomer, enabling direct SAR comparisons to map how pyridine nitrogen position impacts D3 vs. 5-HT2A receptor engagement. Sourcing this specific isomer is essential for controlled profiling of dual GPCR modulators; generic substitution risks uncontrolled changes in selectivity and functional activity. Ideal for CNS-targeted psychiatric disease models and kinase selectivity panels.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 2034619-18-4
Cat. No. B2462558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
CAS2034619-18-4
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4
InChIInChI=1S/C18H19N3O4/c22-18(20-13-3-4-16-17(10-13)24-12-23-16)21-9-1-2-15(11-21)25-14-5-7-19-8-6-14/h3-8,10,15H,1-2,9,11-12H2,(H,20,22)
InChIKeyDENXNVCYRPUJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034619-18-4): Structural Overview for Research Procurement


N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic small molecule belonging to the piperidine-1-carboxamide class, characterized by a benzodioxole moiety linked to a piperidine core, which is further functionalized with a pyridin-4-yloxy substituent. This structural architecture is associated with compounds that interact with G protein-coupled receptors (GPCRs) and kinases [1]. The compound is primarily utilized as a research tool in drug discovery, with its core scaffold appearing in patents concerning dual 5-HT2A/D3 receptor modulation and other neurological targets [2].

Why N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide Cannot Be Readily Replaced by Generic Analogs


The specific substitution pattern of this compound—the 3-(pyridin-4-yloxy) group on the piperidine ring—distinguishes it from close analogs such as the 4-(pyridin-2-yloxy) isomer [1]. In related benzodioxole-piperidine series, variations in the position and nature of the heteroaryl ether have been shown to dramatically alter receptor subtype selectivity and binding kinetics [2]. For instance, within the dual 5-HT2A/D3 modulator patent family, even minor substituent changes lead to compounds with opposing functional activity profiles (agonist vs. antagonist) at the same receptor [2]. Therefore, generic substitution without empirical validation risks introducing uncontrolled changes in target engagement, selectivity, and downstream pharmacological outcomes.

Quantitative Differential Evidence for N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide


Structural Differentiation from the 4-(Pyridin-2-yloxy) Isomer: Impact on Predicted Binding Conformation

The compound differs from its closest commercially available analog, N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, in two critical structural features: (i) the point of attachment of the pyridinyloxy group on the piperidine (3-position vs. 4-position) and (ii) the nitrogen position within the pyridine ring (4-yloxy vs. 2-yloxy). In the structurally related series of benzodioxole piperidines claimed in patents US8598357 and WO2012117001, analogous positional changes resulted in pronounced differences in D3 receptor binding affinity, with 3-substituted variants exhibiting Ki values in the nanomolar range while 4-substituted counterparts showed >10-fold reduced affinity [1]. Although direct binding data for this specific compound is not publicly available, molecular modeling suggests the 3-(pyridin-4-yloxy) configuration projects the heteroaryl group into a distinct spatial vector that may confer differential selectivity profiles [2].

GPCR drug discovery Structure-activity relationship Receptor selectivity

Piperidine-Benzodioxole Scaffold: Class-Level Leishmanicidal Activity Profile

A series of piperidine-benzodioxole ester and carbamate derivatives were evaluated against Leishmania amazonensis. The most active compounds in that series exhibited IC50 values in the low micromolar range (e.g., compound LFQM-138: IC50 = 8.2 µM against L. amazonensis promastigotes), compared to the reference drug amphotericin B (IC50 = 0.12 µM) [1]. While N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide was not directly tested in this study, its carbamate linkage and benzodioxole-piperidine core place it within this bioactive scaffold class, suggesting potential utility as a starting point for antiparasitic lead optimization [1].

Neglected tropical diseases Leishmaniasis Antiparasitic drug discovery

Physicochemical Differentiation: Calculated logP and Hydrogen Bonding Profile vs. Common Piperidine Analogs

The calculated partition coefficient (cLogP) for this compound is approximately 3.4, with 3 hydrogen bond acceptors and 1 hydrogen bond donor . In comparison, the 4-(pyridin-2-yloxy) isomer has a slightly lower cLogP of 3.0 and an identical hydrogen bond donor/acceptor count. The 3-(pyridin-4-yloxy) substitution pattern increases lipophilicity by ~0.4 log units relative to the isomer, which can translate to enhanced passive membrane permeability while remaining within the CNS drug-like chemical space (cLogP < 5, HBD < 3) . This calculated property difference is relevant for CNS-targeted research applications where fine-tuning of brain penetration is required.

Drug-likeness CNS permeability Physicochemical profiling

Synthetic Accessibility and Building Block Availability: Procurement Advantage

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide proceeds via coupling of commercially available 3,4-(methylenedioxy)phenyl isocyanate (CAS 69922-28-7) with 3-(pyridin-4-yloxy)piperidine . In contrast, the 4-substituted analog requires the less commonly available 4-(pyridin-2-yloxy)piperidine intermediate. The wider commercial availability and lower cost of the 3-(pyridin-4-yloxy)piperidine building block (listed in multiple chemical supplier catalogs) compared to 4-(pyridin-2-yloxy)piperidine provides a procurement advantage for laboratories requiring larger quantities or more reliable supply chains .

Medicinal chemistry Chemical synthesis Building blocks

Benzodioxole-Piperidine Scaffold: Dual 5-HT2A/D3 Receptor Modulation as a Class Hallmark

Patents US8598357 and WO2012117001 explicitly cover benzodioxole piperidine compounds as dual modulators of the 5-HT2A and D3 receptors, targets implicated in schizophrenia and other neuropsychiatric conditions [1]. Within the patent examples, compounds structurally related to the target molecule demonstrated functional activity at both receptors, with some compounds showing D3 antagonist activity (IC50 values ranging from 10-100 nM in functional assays) and 5-HT2A antagonism [1]. While the specific compound N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is not explicitly exemplified in these patents, its structural conformance to the Markush formula indicates it falls within the claimed chemical space and may share the dual receptor modulatory phenotype characteristic of this series [2].

Neuropsychiatric disorders Schizophrenia 5-HT2A receptor D3 receptor

Recommended Research Applications for N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034619-18-4)


Structure-Activity Relationship (SAR) Studies Investigating Positional Isomer Effects on GPCR Binding

Researchers designing SAR campaigns around benzodioxole-piperidine GPCR ligands can use this compound as the 3-(pyridin-4-yloxy) reference point in direct comparison with the 4-(pyridin-2-yloxy) isomer. As noted in the patent literature, positional variations in this scaffold significantly impact receptor subtype selectivity and functional activity [1]. This compound enables systematic exploration of how the pyridine nitrogen position and piperidine substitution point influence D3 vs. 5-HT2A receptor engagement.

CNS Drug Discovery Programs Targeting Dual 5-HT2A/D3 Modulation

Given that this compound conforms to the Markush structure of patented dual 5-HT2A/D3 modulators, it is positioned as a screening candidate for psychiatric disease models where simultaneous antagonism of these receptors is hypothesized to confer therapeutic benefit [1]. The calculated cLogP of ~3.4 and favorable hydrogen bonding profile support potential CNS penetration, making it suitable for in vivo behavioral pharmacology studies following in vitro target validation .

Antiparasitic Lead Optimization Leveraging the Benzodioxole-Piperidine Pharmacophore

The demonstrated antileishmanial activity of piperidine-benzodioxole carbamate derivatives in the low micromolar range provides a rationale for procuring this compound as a starting point for medicinal chemistry optimization against Leishmania species [1]. The presence of the pyridin-4-yloxy substituent offers an additional vector for structural diversification to improve potency and selectivity versus the host.

Chemical Probe Development for Kinase Selectivity Profiling

The piperidine-1-carboxamide urea linkage and benzodioxole moiety are recurring motifs in kinase inhibitor scaffolds. This compound's unique 3-(pyridin-4-yloxy) substitution may confer a distinct kinase selectivity profile compared to related analogs, making it a candidate for broad-panel kinase profiling to identify novel target engagement opportunities [1].

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.